molecular formula C7H4BrCl2N3 B13056511 3-Bromo-6,8-dichloro-2-methylimidazo[1,2-B]pyridazine CAS No. 2102412-09-7

3-Bromo-6,8-dichloro-2-methylimidazo[1,2-B]pyridazine

Cat. No.: B13056511
CAS No.: 2102412-09-7
M. Wt: 280.93 g/mol
InChI Key: UXZPQQJUKMACRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6,8-dichloro-2-methylimidazo[1,2-B]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-B]pyridazine family. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the imidazo[1,2-B]pyridazine core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,8-dichloro-2-methylimidazo[1,2-B]pyridazine can be achieved through the reaction of imidazo[1,2-B]pyridazine with bromine, chlorine, and methylating agents. The reaction typically involves the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts like palladium or copper to facilitate the halogenation and methylation processes .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,8-dichloro-2-methylimidazo[1,2-B]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce oxo or dehalogenated compounds .

Scientific Research Applications

3-Bromo-6,8-dichloro-2-methylimidazo[1,2-B]pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-6,8-dichloro-2-methylimidazo[1,2-B]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-chloro-2-methylimidazo[1,2-B]pyridazine
  • 8-Bromo-6-chloro-2-methylimidazo[1,2-B]pyridazine

Uniqueness

3-Bromo-6,8-dichloro-2-methylimidazo[1,2-B]pyridazine is unique due to the presence of both bromine and chlorine atoms at specific positions on the imidazo[1,2-B]pyridazine core. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

2102412-09-7

Molecular Formula

C7H4BrCl2N3

Molecular Weight

280.93 g/mol

IUPAC Name

3-bromo-6,8-dichloro-2-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H4BrCl2N3/c1-3-6(8)13-7(11-3)4(9)2-5(10)12-13/h2H,1H3

InChI Key

UXZPQQJUKMACRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)C(=CC(=N2)Cl)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.